tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate
CAS No.: 335276-55-6
Cat. No.: VC2561847
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 335276-55-6 |
|---|---|
| Molecular Formula | C9H18N2O3 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate |
| Standard InChI | InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 |
| Standard InChI Key | HWYDCYLRWDJCCH-RNFRBKRXSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1N |
| SMILES | CC(C)(C)OC(=O)NC1COCC1N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1COCC1N |
Introduction
Chemical Structure and Properties
Molecular Identification
tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a chiral compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . This compound is characterized by a tetrahydrofuran core (a five-membered oxygen-containing heterocycle) with amino and Boc-protected amino groups at the 3 and 4 positions in a specific stereochemical orientation. The compound is also known by several synonyms, including tert-butyl N-[trans-4-aminotetrahydrofuran-3-yl]carbamate and tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate .
Stereochemistry Significance
The compound features two stereogenic centers at positions 3 and 4 of the tetrahydrofuran ring, both with the S configuration, as indicated in the (3S,4S) nomenclature . This specific stereochemistry distinguishes it from related isomers such as the (3R,4S) and (3R,4R) variants, which possess different spatial arrangements of the amino and carbamate groups . The stereochemical configuration is critical for its biological activity and molecular recognition properties in potential therapeutic applications.
Chemical Identifiers
The compound has been assigned several important chemical identifiers that facilitate its tracking in scientific databases and literature:
Synthesis Methods
General Synthetic Approaches
The synthesis of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate typically involves a multi-step process focusing on the formation of the tetrahydrofuran ring with the correct stereochemistry followed by appropriate functionalization. The synthetic route generally begins with suitable precursors that can be transformed into the tetrahydrofuran scaffold with the desired stereochemical configuration.
Specific Reaction Steps
A common synthetic pathway involves the following key steps:
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Formation of the tetrahydrofuran ring structure through cyclization reactions
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Introduction of amino functionalities at the 3 and 4 positions with controlled stereochemistry
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Selective protection of one amino group using tert-butyl chloroformate (Boc anhydride) in the presence of a suitable base such as triethylamine
These reactions are typically conducted in inert solvents like dichloromethane and under carefully controlled temperature conditions to maintain stereoselectivity and prevent side reactions.
Purification Methods
After synthesis, the compound requires purification to achieve the high purity levels needed for research applications. Common purification techniques include:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel
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Preparative high-performance liquid chromatography (HPLC)
The final product purity is typically verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions
Reactivity Profile
tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate exhibits distinct chemical reactivity patterns due to its functional groups. The compound contains two key reactive centers: the free primary amine at the 4-position and the Boc-protected secondary amine at the 3-position. This functional group arrangement enables diverse chemical transformations for further derivatization.
Oxidation Reactions
The compound can undergo various oxidation reactions, particularly at the tetrahydrofuran ring or the amine functionalities. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions
The carbamate group can be reduced to yield different amine derivatives. Typical reducing agents employed include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reactions
Research Applications
Medicinal Chemistry Applications
tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate has attracted significant interest in medicinal chemistry due to its potential as a building block for pharmaceutical development. The compound's structural features make it valuable for developing compounds targeting various therapeutic areas.
Neuroprotective Research
The compound and its derivatives have been investigated for potential neuroprotective effects. Studies have explored their activity in models of neurodegenerative diseases, with findings suggesting these compounds may enhance cell viability in the presence of neurotoxic agents. This indicates potential applications in conditions such as Alzheimer's disease.
Drug Development Studies
Researchers have utilized this compound as a scaffold for developing novel therapeutic agents. The table below summarizes key research directions:
| Research Focus | Modification Approach | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Addition of halogen groups | Increased potency against target enzymes |
| Bioavailability Enhancement | Alteration of the carbamate moiety | Improved solubility and pharmacokinetic properties |
| Anti-cancer Activity | Structural optimization | Enhanced selectivity toward cancer cells |
Building Block in Organic Synthesis
Beyond its direct pharmaceutical applications, the compound serves as a valuable chiral building block in organic synthesis. Its defined stereochemistry and differential protection of the two amino groups make it particularly useful for creating more complex molecular structures with specific three-dimensional architectures.
Biological Activity
Mechanism of Action Studies
The biological activity of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate and its derivatives depends on their specific structural modifications and target applications. Research suggests these compounds may interact with various molecular targets including enzymes and receptors, modulating their activity through binding to active sites or altering molecular conformations.
In Vitro Research Findings
In vitro studies have provided initial insights into the potential therapeutic applications of this compound and its derivatives:
Neuroprotective Effects
Studies using astrocyte cell cultures treated with beta-amyloid peptides (Aβ 1-42) have demonstrated that derivatives of this compound can prevent cell death and reduce inflammatory responses. Significant reductions in tumor necrosis factor alpha (TNF-α) levels and mitigation of oxidative stress have been observed in these experimental models.
Structure-Activity Relationships
Research has identified key structural features that influence the biological activity of this compound:
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The specific (3S,4S) stereochemistry appears important for optimal biological activity
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Modifications to the primary amine group can significantly alter target selectivity
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The size and nature of the carbamate protecting group influence pharmacokinetic properties
Comparison with Stereoisomers
Structural Variations
tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate belongs to a family of stereoisomers that differ in the configuration at the 3 and 4 positions of the tetrahydrofuran ring. The table below compares key stereoisomers:
Comparative Properties
Different stereoisomers demonstrate varying physical, chemical, and biological properties despite sharing the same molecular formula and functional groups. These differences stem from the three-dimensional arrangement of atoms, which affects how the molecules interact with biological targets and other chemical entities .
Biological Activity Differences
Limited research suggests that the biological activity profiles of these stereoisomers may differ significantly, highlighting the importance of stereochemistry in drug design and development. The specific (3S,4S) configuration may confer unique binding properties with certain biological targets compared to its stereoisomeric counterparts .
Chemical Characterization
Spectroscopic Analysis
The structural identification and purity assessment of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate typically employ various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis provides essential information about the compound's structure, particularly the stereochemical configuration at positions 3 and 4. Both proton (¹H) and carbon (¹³C) NMR spectroscopy are commonly used to confirm the structure.
Mass Spectrometry
Mass spectrometry confirms the molecular weight (202.25 g/mol) and can provide fragmentation patterns that are characteristic of the compound's structural features .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are frequently employed to assess the purity of the compound and to separate it from potential synthesis byproducts or stereoisomers.
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